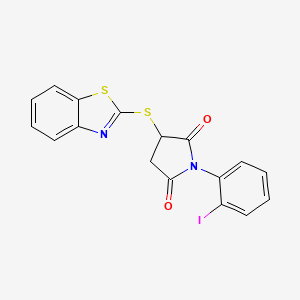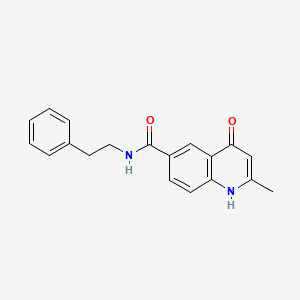
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, also known as BITP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BITP is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms.
作用机制
The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione may exert its biological effects through the inhibition of enzymes involved in various biochemical pathways. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the biosynthesis of RNA.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been found to exhibit antitumor activity against various cancer cell lines. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is easy to synthesize and purify, making it readily available for research purposes. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been found to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biochemical pathways. However, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione also has some limitations for lab experiments. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research could explore the use of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione as a biosensor for the detection of other molecules. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been shown to exhibit antitumor activity against various cancer cell lines. Further research could explore the potential use of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione as a chemotherapeutic agent. Finally, the mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione is not fully understood, and further research could elucidate the molecular pathways through which 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione exerts its biological effects.
Conclusion
In summary, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, also known as 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione and to explore its potential applications in various fields.
合成方法
The synthesis of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione involves the reaction of 2-iodobenzoic acid with 2-mercaptobenzothiazole and maleic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis method of 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the compound.
科学研究应用
3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, 3-(1,3-benzothiazol-2-ylthio)-1-(2-iodophenyl)-2,5-pyrrolidinedione has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O2S2/c18-10-5-1-3-7-12(10)20-15(21)9-14(16(20)22)24-17-19-11-6-2-4-8-13(11)23-17/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDHCTISBWBOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-iodophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-ethoxyphenoxy)butoxy]-3-(trifluoromethyl)benzene](/img/structure/B5037985.png)
![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5038010.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)
![2,2-bis(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5038058.png)


![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)